4-hydroxy-5-methoxy-10H-anthracen-9-one
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Overview
Description
4-Hydroxy-5-methoxy-10H-anthracen-9-one: is an organic compound belonging to the anthracene family. It is characterized by its anthracene core structure with hydroxy and methoxy substituents at the 4 and 5 positions, respectively. This compound is known for its applications in various fields, including organic electronics, photochemistry, and as a precursor in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methoxy-10H-anthracen-9-one typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Hydroxylation: Anthracene undergoes hydroxylation to introduce the hydroxy group at the 4-position. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.
Methoxylation: The introduction of the methoxy group at the 5-position is carried out using methanol and a suitable catalyst, such as sulfuric acid, under reflux conditions.
Oxidation: The final step involves the oxidation of the anthracene core to form the 9-one structure. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the hydroxylation and methoxylation reactions.
Continuous Flow Systems: Continuous flow systems are employed to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methoxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 9-one structure to a 9-hydroxy structure.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 9-hydroxy derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
4-Hydroxy-5-methoxy-10H-anthracen-9-one has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photochemistry: Employed in photochemical reactions and studies due to its ability to absorb and emit light.
Synthetic Chemistry: Serves as a precursor in the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxy-10H-anthracen-9-one involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
Anthracen-9(10H)-one: Lacks the hydroxy and methoxy substituents, making it less reactive in certain chemical reactions.
4,5-Dihydroxy-10H-anthracen-9-one: Contains two hydroxy groups, which can lead to different reactivity and applications.
5-Methoxy-10H-anthracen-9-one:
Uniqueness
4-Hydroxy-5-methoxy-10H-anthracen-9-one is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C15H12O3 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
4-hydroxy-5-methoxy-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O3/c1-18-14-7-3-5-10-12(14)8-11-9(15(10)17)4-2-6-13(11)16/h2-7,16H,8H2,1H3 |
InChI Key |
ZLLAABQSJKWBDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
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